molecular formula C6H12O4 B158955 Methyl 2,2-dimethoxypropanoate CAS No. 10076-48-9

Methyl 2,2-dimethoxypropanoate

Cat. No. B158955
CAS RN: 10076-48-9
M. Wt: 148.16 g/mol
InChI Key: KHQQDBIXHUJARJ-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethoxypropanoate is a chemical compound with the molecular formula C6H12O4 . It has an average mass of 148.157 Da and a monoisotopic mass of 148.073563 Da . It is also known by other names such as Methyl (2,2-dimethoxy)propanoate and Methyl 2,2-Dimethoxypropionate .


Molecular Structure Analysis

The InChI code for Methyl 2,2-dimethoxypropanoate is 1S/C6H12O4/c1-6(9-3,10-4)5(7)8-2/h1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 2,2-dimethoxypropanoate is a liquid at room temperature . The compound has a molecular weight of 148.16 .

Scientific Research Applications

Esterification and Water Scavenging

Methyl 2,2-dimethoxypropanoate, also known as 2,2-dimethoxypropane (DMP), has notable applications in the preparation of methyl esters. It acts effectively as a water scavenger in esterification processes, reacting rapidly with water in the presence of strong acids to form methanol and acetone. This characteristic is particularly beneficial in converting free fatty acids to methyl esters, as demonstrated in studies like the conversion of cod oil's free fatty acids to methyl esters, significantly reducing their content (Radin et al., 1960) (Ackman et al., 1962).

Biological Sample Preparation in Microscopy

DMP is used in the chemical dehydration of biological tissues for electron microscopy. It maintains the ultrastructural integrity of various biological samples, such as algae, plant, and animal tissues. This method is simpler and quicker compared to traditional physical dehydration methods, such as using organic solvents (Muller & Jacks, 1975).

Analytical Chemistry and Chromatography

In analytical chemistry, DMP finds utility in the synthesis and chromatography of certain compounds. It plays a role in the assay of chemicals in biological systems, such as in the derivatisation process for analyzing methylglyoxal (McLellan & Thornalley, 1992).

Dehydration for Paraffin Processing

DMP is an effective agent for chemically dehydrating animal tissues in paraffin processing. Its ability to react with water to produce methanol and acetone, coupled with its economic benefits due to lower volume requirements, makes it a useful tool in histological studies (Conway & Kiernan, 1999).

Synthesis of Chemical Compounds

DMP is involved in the total synthesis of complex chemical compounds. An example is its use in the synthesis of (-)-blepharocalyxin D and analogues, demonstrating its versatility in organic synthesis (Cons et al., 2013).

Safety And Hazards

The safety information for Methyl 2,2-dimethoxypropanoate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing vapors, mist, or gas, and washing thoroughly after handling .

properties

IUPAC Name

methyl 2,2-dimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(9-3,10-4)5(7)8-2/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQQDBIXHUJARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143503
Record name Methyl 2,2-dimethoxypropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethoxypropanoate

CAS RN

10076-48-9
Record name Methyl 2,2-dimethoxypropionate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,2-dimethoxypropionate
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Record name 10076-48-9
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Record name Methyl 2,2-dimethoxypropionate
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Record name Methyl 2,2-dimethoxypropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JJ Lee, GA Kraus - Green Chemistry, 2014 - pubs.rsc.org
Diverse functionalized aromatic compounds are constructed from captodative dienophiles with exclusive regioselectivity. 100% biorenewable dimethyl terephthalate (DMT) from methyl …
Number of citations: 46 pubs.rsc.org
DS Zaura, J Metcoff - Analytical Chemistry, 1969 - ACS Publications
Biologically significant concentrations of pyruvate, lactate, fuma rate, succinate, malate, alpha-ketogluta-rate, and citrate in human urine were quantified by gas-liquid chromatography. …
Number of citations: 40 pubs.acs.org
CX Pan, XY Wei, HF Shui, ZC Wang, J Gao, C Wei… - Fuel, 2013 - Elsevier
Based on thermal extraction (TE) and mild oxidation, a new two-step depolymerization method was presented to investigate the macromolecular structure of Xianfeng lignite (XL). The …
Number of citations: 67 www.sciencedirect.com
Y Nishiwaki-Akine, T Watanabe - Green Chemistry, 2014 - pubs.rsc.org
Wood pulverised using a ball mill was dissolved in an α-keto acid, pyruvic acid, and two aldehydic carboxylic acids, namely glyoxylic acid and formic acid, at room temperature. Viscosity …
Number of citations: 16 pubs.rsc.org
T Xiaodong, J Jialei, SU Yan… - Tobacco Science & …, 2023 - search.ebscohost.com
To study the quality and stability of tobacco casings, the sulfuric acid-methanol derivatization fingerprints of tobacco casings were established based on gas chromatography-mass …
Number of citations: 0 search.ebscohost.com
M Konkol, H Schmidt, D Steinborn - Journal of Molecular Catalysis A …, 2007 - Elsevier
The 18-crown-6 (18C6) ether adduct of sodium hexachloroiridate [Na(18C6)] 2 [IrCl 6 ]·xH 2 O (1) was found to catalyze an addition of methanol to a variety of nonfunctionalized alkynes …
Number of citations: 15 www.sciencedirect.com
AG Cameron - 1983 - search.proquest.com
As an introduction current general approaches to the chemical synthesis of prostaglandins are reviewed latterly concentrating upon the synthesis of the'D'series. A total synthesis of the …
Number of citations: 5 search.proquest.com
PR Rosevear, RV Chari, JW Kozarich, S Sellin… - Journal of Biological …, 1983 - ASBMB
The paramagnetic effects of Mn2+ . glyoxalase I on the 13C relaxation rates of the reaction product, S-(D-lactoyl)glutathione, separately enriched in the lactoyl carbonyl (C-1) and …
Number of citations: 27 www.jbc.org
DF MCMULLEN II - 1982 - search.proquest.com
I. The question of neighboring carboxylate participation in the solvolysis of (alpha)-halocarboxylate salts has been the subject of several studies spanning the past half century. …
Number of citations: 0 search.proquest.com
JP Carlier - Genus Clostridium, 2006 - orbi.uliege.be
Conventional methods of identifying anaerobic bacteria are based on morphology observation, culture and classical biochemical tests. In contrast to aerobes, these techniques are often …
Number of citations: 4 orbi.uliege.be

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